Cas no 223463-02-3 ((2,6-Dibromopyridin-4-yl)methanol)

(2,6-Dibromopyridin-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (2,6-Dibromopyridin-4-yl)methanol
- 2,6-Dibromo-4-hydroxymethylpyridine
- 4-Pyridinemethanol, 2,6-dibromo-
- 2,6-dibromo-4-(hydroxymethyl)pyridine
- EN300-763658
- YYJODMMTPSDERD-UHFFFAOYSA-N
- 2,6-Dibromo-4-pyridinemethanol
- YIA46302
- 2,6-Dibromo-4-hydroxymethylpyridin
- SCHEMBL1569399
- AS-50645
- CS-0053537
- P10792
- AKOS005068126
- (2,6-Dibromo-4-pyridyl)methanol
- DB-392121
- PB29704
- 223463-02-3
- SY100055
- MFCD09836667
- J-400202
-
- MDL: MFCD09836667
- Inchi: InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2
- InChI Key: YYJODMMTPSDERD-UHFFFAOYSA-N
- SMILES: C1=C(C=C(Br)N=C1Br)CO
Computed Properties
- Exact Mass: 266.87174g/mol
- Monoisotopic Mass: 264.87379g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 33.1Ų
(2,6-Dibromopyridin-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122010-100G |
(2,6-dibromopyridin-4-yl)methanol |
223463-02-3 | 97% | 100g |
¥ 30,247.00 | 2023-03-07 | |
Enamine | EN300-763658-0.5g |
(2,6-dibromopyridin-4-yl)methanol |
223463-02-3 | 95% | 0.5g |
$188.0 | 2024-05-22 | |
Enamine | EN300-763658-10.0g |
(2,6-dibromopyridin-4-yl)methanol |
223463-02-3 | 95% | 10.0g |
$2188.0 | 2024-05-22 | |
Key Organics Ltd | AS-50645-0.25g |
(2,6-dibromopyridin-4-yl)methanol |
223463-02-3 | >95% | 0.25g |
£225.00 | 2025-02-08 | |
TRC | D426845-500mg |
(2,6-Dibromopyridin-4-Yl)Methanol |
223463-02-3 | 500mg |
$ 275.00 | 2022-06-05 | ||
abcr | AB458144-5 g |
(2,6-Dibromopyridin-4-yl)methanol; . |
223463-02-3 | 5g |
€368.00 | 2023-06-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122010-1G |
(2,6-dibromopyridin-4-yl)methanol |
223463-02-3 | 97% | 1g |
¥ 1,115.00 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122010-50G |
(2,6-dibromopyridin-4-yl)methanol |
223463-02-3 | 97% | 50g |
¥ 18,189.00 | 2023-03-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D939759-1g |
(2,6-Dibromopyridin-4-yl)methanol |
223463-02-3 | 98% | 1g |
¥333.90 | 2022-11-27 | |
eNovation Chemicals LLC | D499459-25G |
(2,6-dibromopyridin-4-yl)methanol |
223463-02-3 | 97% | 25g |
$405 | 2025-02-22 |
(2,6-Dibromopyridin-4-yl)methanol Related Literature
-
Dan Preston,Samantha M. McNeill,James E. M. Lewis,Gregory. I. Giles,James D. Crowley Dalton Trans. 2016 45 8050
Additional information on (2,6-Dibromopyridin-4-yl)methanol
Introduction to (2,6-Dibromopyridin-4-yl)methanol (CAS No. 223463-02-3)
(2,6-Dibromopyridin-4-yl)methanol (CAS No. 223463-02-3) is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique structural features, has garnered attention for its potential in various advanced research areas. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and recent applications of (2,6-Dibromopyridin-4-yl)methanol.
Chemical Properties and Structure
(2,6-Dibromopyridin-4-yl)methanol is a brominated pyridine derivative with the molecular formula C7H5Br2NO. The compound features a pyridine ring substituted with two bromine atoms at the 2 and 6 positions and a hydroxymethyl group at the 4 position. This unique arrangement of functional groups imparts specific chemical properties that make it valuable in various synthetic transformations.
The presence of bromine atoms provides multiple reactive sites for further functionalization, while the hydroxymethyl group can participate in nucleophilic substitution reactions. The pyridine ring itself is electron-withdrawing, which influences the reactivity of the adjacent functional groups. These properties make (2,6-Dibromopyridin-4-yl)methanol an attractive starting material for the synthesis of more complex molecules.
Synthesis Methods
The synthesis of (2,6-Dibromopyridin-4-yl)methanol has been extensively studied and can be achieved through several routes. One common method involves the bromination of 4-hydroxymethylpyridine followed by selective bromination at the 2 and 6 positions. This process typically requires careful control of reaction conditions to ensure regioselectivity and yield.
An alternative approach involves the reaction of 2,6-dibromopyridine with formaldehyde in the presence of a suitable base to introduce the hydroxymethyl group. This method offers good yields and is scalable for industrial applications. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as using catalytic systems to reduce waste and improve efficiency.
Applications in Pharmaceutical Research
(2,6-Dibromopyridin-4-yl)methanol has found applications in pharmaceutical research due to its potential as a building block for drug discovery. The compound's structural diversity allows it to serve as a scaffold for the synthesis of bioactive molecules with various therapeutic targets. For instance, derivatives of (2,6-Dibromopyridin-4-yl)methanol have been explored for their anti-inflammatory and anticancer properties.
A recent study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of (2,6-dibromopyridin-4-yl)methanol-based compounds as potential inhibitors of protein kinases involved in cancer progression. The results showed promising activity against several cancer cell lines, highlighting the potential of this compound as a lead structure for further drug development.
Applications in Materials Science
Beyond pharmaceutical research, (2,6-Dibromopyridin-4-yl)methanol has also shown promise in materials science. The compound can be used as a precursor for the synthesis of functional polymers and organic materials with unique optical and electronic properties. For example, derivatives of (2,6-dibromopyridin-4-yl)methanol have been incorporated into conjugated polymers for use in organic photovoltaic devices.
A study published in Advanced Materials demonstrated that polymers derived from (2,6-dibromopyridin-4-yl)methanol exhibited high photovoltaic efficiency due to their excellent charge transport properties and stability under ambient conditions. These findings underscore the versatility of this compound in developing advanced materials for energy applications.
Conclusion
In summary, (2,6-Dibromopyridin-4-yl)methanol (CAS No. 223463-02-3) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique chemical properties make it an attractive starting material for synthesizing complex molecules with diverse applications. Ongoing research continues to uncover new uses and improvements in synthetic methods, further solidifying its importance in these fields.
223463-02-3 ((2,6-Dibromopyridin-4-yl)methanol) Related Products
- 2166081-67-8((1S,3R)-3-methoxycyclopentane-1-carboxylic acid)
- 1782866-32-3(3-Isoquinolinecarboxylic acid, 1-chloro-6-methyl-)
- 2227915-06-0(rac-(1R,2R)-2-(2,3,4-trihydroxyphenyl)cyclopropane-1-carboxylic acid)
- 1034197-72-2(3-ethyl-4-methyl-4H-1,2,4-triazole)
- 2411301-82-9(1-[4-[(6,8-Dichloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-piperidinyl]-2-propen-1-one)
- 2034384-72-8(1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one)
- 1807206-92-3(3-Chloro-2-methyl-4-nitrobenzylamine)
- 2138027-93-5(4-Ethyl-3-methyl-8-oxa-1-azaspiro[4.5]decan-2-one)
- 1806952-68-0(Methyl 3-cyano-2-(difluoromethyl)-5-methoxypyridine-4-acetate)
- 1797622-96-8(N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}thiophene-2-sulfonamide)
